5-fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine
Description
5-Fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes
Properties
IUPAC Name |
5-fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3S/c1-6(4-14-3)13-9-8(10)7(2)11-5-12-9/h5-6H,4H2,1-3H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPUPGPNTIEYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC(C)CSC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the fluorine and methyl groups at specific positions. The synthesis can be summarized as follows:
Formation of the Pyrimidine Core: The pyrimidine ring is often synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Alkylation: The 6-methyl group is introduced via alkylation using methyl iodide in the presence of a base.
Thioether Formation: The N-(1-methylsulfanylpropan-2-yl) group is introduced through a nucleophilic substitution reaction using a suitable thiol and an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic system.
Substitution: The fluorine atom can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction, although this typically requires harsh conditions due to the strong C-F bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various nucleophilic substitution products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated pyrimidines on cellular processes. Fluorinated compounds are often used as probes in biochemical assays due to their ability to mimic natural substrates while providing distinct spectroscopic signatures.
Medicine
Medicinally, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the agrochemical industry, derivatives of this compound could be explored for their potential as pesticides or herbicides. The presence of the fluorine atom and the thioether group may enhance the bioactivity and environmental stability of these derivatives.
Mechanism of Action
The mechanism of action of 5-fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions, while the thioether group may facilitate interactions with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
6-Methylthiopurine: A thiopurine derivative with immunosuppressive properties.
Pyrimidifen: An acaricide with a pyrimidine core.
Uniqueness
5-Fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine is unique due to the combination of fluorine, methyl, and thioether groups on the pyrimidine ring. This combination of functional groups is not commonly found in other compounds, providing a distinct set of chemical and biological properties that can be exploited for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
